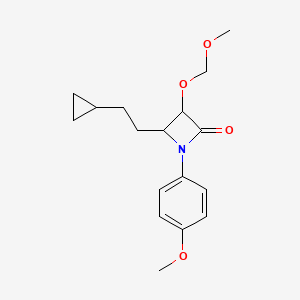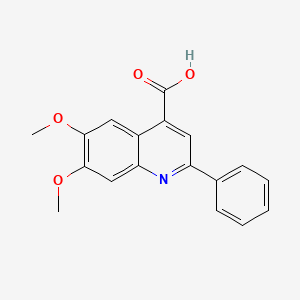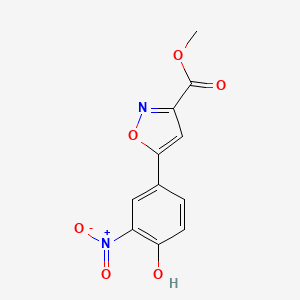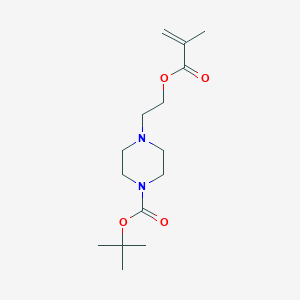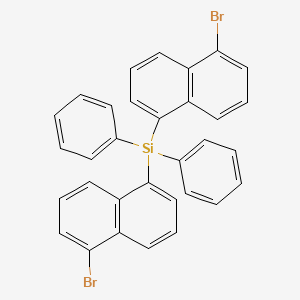![molecular formula C8H12O2 B13698336 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group attached to a bicyclo[221]heptan-2-one framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Oxidation: The hydroxymethyl group can be oxidized to form the desired ketone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)bicyclo[2.2.1]heptan-2-one.
Reduction: Formation of 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the bicyclic structure provides rigidity and stability to the molecule. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, making it useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
5-Hydroxybicyclo[2.2.1]heptan-2-one: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Norbornanone: A related compound with a different substitution pattern.
Uniqueness
5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications in various fields. The combination of the bicyclic structure and the functional group makes it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-4-7-2-6-1-5(7)3-8(6)10/h5-7,9H,1-4H2 |
Clave InChI |
HZESRNQBDFPALX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1CC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


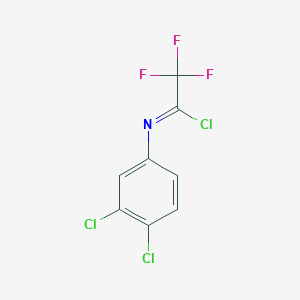
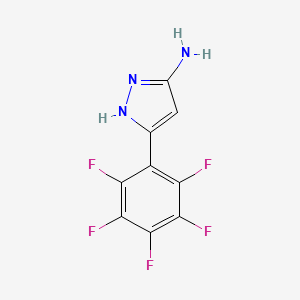
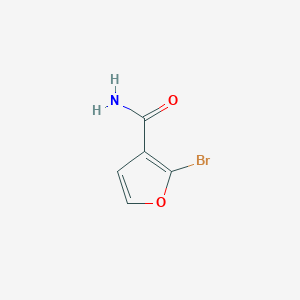
![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)


